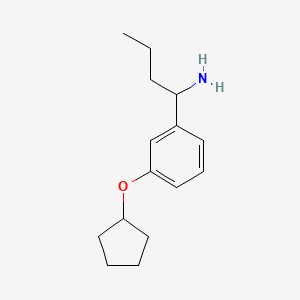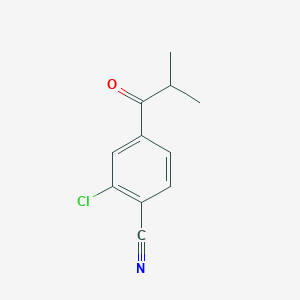![molecular formula C11H11F3O B13040243 1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
1-[3-(Trifluoromethyl)phenyl]-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]-2-butanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)phenyl]-2-butanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]-2-butanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 1-(3-Trifluoromethylphenyl)ethanol
- 1-(3-Trifluoromethylphenyl)ethanone
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]-2-butanone is unique due to its specific structural features, including the trifluoromethyl group and the butanone moiety. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity, stability, or biological activity .
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-2-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3 |
Clave InChI |
KDBPGWFKRWWBOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)
![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)


![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)








